molecular formula C9H14F3NO3 B13354775 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B13354775
M. Wt: 241.21 g/mol
InChI Key: QACYMXWPKQRSDQ-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS: 2098088-11-8) is a pyrrolidine-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) and methoxy (-OCH₃) group at the 3-position of the pyrrolidine ring. Its molecular formula is C₉H₁₄F₃NO₃, with a molecular weight of 241.21 g/mol . The structural uniqueness arises from the substitution pattern on the pyrrolidine scaffold, which combines lipophilic (CF₃) and polar (methoxy, carboxylic acid) groups. This combination may influence solubility, metabolic stability, and receptor-binding properties, though explicit physicochemical data (e.g., melting point, solubility) are currently unavailable ("N/A" per sources) .

The compound’s SMILES notation (COC1(C(F)(F)F)CCN(CCC(=O)O)C1) highlights the spatial arrangement of substituents, which could confer stereoelectronic effects critical for interactions in biological systems.

Properties

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C9H14F3NO3/c1-16-8(9(10,11)12)3-5-13(6-8)4-2-7(14)15/h2-6H2,1H3,(H,14,15)

InChI Key

QACYMXWPKQRSDQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(C1)CCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Substitution of Chloro- or Bromo-Substituted Pyridines

  • Reactants : 2-Chloro-3-trifluoromethyl-pyridine or 2-bromo-3-trifluoromethyl-pyridine
  • Reagent : Sodium methoxide (NaOCH₃)
  • Solvent : Methanol (MeOH)
  • Conditions : Stirring at ambient temperature for 48 hours

This method involves nucleophilic substitution where the halogen is replaced by a methoxy group, yielding 2-methoxy-3-(trifluoromethyl)pyridine with high yields (~89%). The reaction proceeds via an SNAr mechanism facilitated by the electron-deficient pyridine ring and the activating trifluoromethyl group.

Functionalization to Pyrrolidine Derivative

Transforming the pyridine intermediate into the pyrrolidine ring involves:

N-Alkylation and Cyclization

  • Approach : N-alkylation of the pyridine nitrogen with suitable haloalkanes (e.g., 1,3-dibromo-5,5-dimethylhydantoin derivatives) under acidic conditions (trifluoroacetic acid, TFA).
  • Reaction Conditions : Stirring at room temperature (~20°C) for 16–22 hours under inert atmosphere (argon) to prevent oxidation.
  • Outcome : Formation of a pyrrolidine ring via intramolecular cyclization, with the trifluoromethyl and methoxy groups retained on the pyridine ring.

Reductive Amination or Cyclization

  • Method : Employing reductive amination techniques with suitable aldehydes or ketones, followed by cyclization to form the pyrrolidine core.
  • Reagents : Sodium borohydride or catalytic hydrogenation under reflux conditions.

Key Reagents and Conditions

Step Reagents Conditions Yield Reference/Source
Pyridine methoxylation Sodium methoxide Reflux in MeOH, 18–48 hours ~89%
Pyridine halogenation NBS or N-chlorosuccinimide Reflux in DCM or similar Variable General halogenation protocols
Cyclization to pyrrolidine 1,3-Dibromo-5,5-dimethylhydantoin TFA, room temp, 16–22 hours Up to 74%

Introduction of Propanoic Acid Side Chain

The final step involves attaching the propanoic acid moiety to the pyrrolidine ring:

Method: Alkylation with Propanoic Acid Derivatives

  • Reagents : Brominated or activated propanoic acid derivatives (e.g., bromo-propanoic acid or ester intermediates)
  • Conditions : Nucleophilic substitution with the nitrogen of pyrrolidine under basic or catalytic conditions, followed by hydrolysis if ester intermediates are used
  • Typical Procedure :
    • N-alkylation of the pyrrolidine nitrogen with a suitable halo-propanoic acid derivative in the presence of a base (e.g., potassium carbonate)
    • Hydrolysis of ester groups to carboxylic acid

Alternative Approach: Carboxylation of the Pyrrolidine Ring

  • Reagents : Carbon dioxide (CO₂) under pressure, with catalysts like copper or palladium
  • Conditions : Elevated temperature and pressure to facilitate carboxylation at the nitrogen or adjacent carbons

Summary of Proposed Synthetic Route

Step Description Reagents & Conditions Yield References
1 Synthesis of 2-methoxy-3-(trifluoromethyl)pyridine Sodium methoxide, reflux in MeOH 89%
2 Halogenation to 5-bromo derivative NBS or N-chlorosuccinimide, reflux Variable General halogenation
3 Cyclization to pyrrolidine 1,3-Dibromo-5,5-dimethylhydantoin, TFA Up to 74%
4 Attachment of propanoic acid Alkylation with halo-propanoic acid derivatives Variable Literature precedents

Notes and Considerations

  • Reaction Optimization : Reaction times, temperatures, and reagent equivalents should be optimized based on scale and desired purity.
  • Purification : Chromatography on silica gel and recrystallization are standard purification steps.
  • Safety : Handling of halogenated reagents, trifluoroacetic acid, and organic solvents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

A. Structural Diversity and Functional Implications

  • Trifluoromethyl Groups: The presence of -CF₃ in the target compound and the triazolopyrimidine derivative (Entry 2) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., Entry 4) .
  • Pyrrolidine vs. Heterocyclic Cores : The pyrrolidine ring in the target compound (Entry 1) offers conformational flexibility, whereas rigid cores like triazolopyrimidine (Entry 2) or pyrazole-pyridazine (Entry 4) may favor target-specific binding .

B. Pharmacological Activity

  • Analgesic Potential: Amide derivatives of propanoic acids (Entry 4) demonstrated significant analgesic activity in acetic acid-induced writhing tests, suggesting that similar modifications (e.g., amidation) of the target compound could enhance bioactivity .
  • Safety Profile: Unlike 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (Entry 3), which is a known irritant, the safety profile of the target compound remains uncharacterized .

Biological Activity

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, known for its electron-withdrawing properties, can enhance the pharmacological profile of compounds by improving metabolic stability and bioavailability.

  • Molecular Formula : C10H15F3N2O2
  • Molecular Weight : 252.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : [2097945-10-1]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The trifluoromethyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.

Biological Activities

Research indicates that compounds containing trifluoromethyl groups can exhibit a range of biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin uptake, suggesting potential antidepressant properties.
  • Anticancer Activity : Trifluoromethyl-containing compounds have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of key signaling pathways.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Study 1: Antidepressant Activity

A study exploring the structure-activity relationship (SAR) of several pyrrolidine derivatives demonstrated that the introduction of a trifluoromethyl group significantly increased the potency for inhibiting serotonin reuptake. This suggests that this compound may exhibit similar antidepressant properties due to its structural characteristics .

Study 2: Anticancer Properties

In vitro assays have shown that related compounds with trifluoromethyl groups can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. The molecular docking studies indicated strong binding affinities to targets involved in cancer progression, such as the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress .

Study 3: Neuroprotective Mechanisms

Research on related pyrrolidine derivatives has revealed their potential to modulate neuroprotective pathways. The ability of these compounds to inhibit oxidative stress markers suggests they could be beneficial in treating neurodegenerative disorders .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAntidepressantSerotonin reuptake inhibition
Compound BAnticancerApoptosis induction
Compound CNeuroprotectiveOxidative stress modulation

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves constructing the pyrrolidine ring with trifluoromethyl and methoxy substituents at the 3-position. Key steps include:
  • Ring Formation : Use of cyclization reactions (e.g., Michael addition or reductive amination) to form the pyrrolidine scaffold. Fluorinated building blocks, such as trifluoromethyl ketones, can introduce the CF₃ group .
  • Functionalization : Methoxy group introduction via nucleophilic substitution or oxidation of a methyl precursor.
  • Propanoic Acid Attachment : Coupling the pyrrolidine intermediate with a propanoic acid derivative using esterification or amide bond formation, followed by hydrolysis .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress via LC-MS or NMR .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of the pyrrolidine ring?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry by analyzing coupling constants (e.g., vicinal coupling in the pyrrolidine ring) and NOE effects. ¹⁹F NMR is critical for confirming trifluoromethyl group integrity .
  • X-ray Crystallography : Definitive determination of absolute configuration if single crystals are obtainable.
  • Circular Dichroism (CD) : Useful for chiral centers in solution phase, though requires comparison with known standards .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility Testing : Use a tiered solvent approach (water, DMSO, ethanol) with UV-Vis spectroscopy or gravimetric analysis. Adjust pH to mimic physiological conditions (e.g., phosphate buffers) .
  • Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via HPLC. Focus on hydrolytic stability of the trifluoromethyl group and ester/propanoic acid linkage .

Advanced Research Questions

Q. What reaction optimization strategies enhance the yield of the trifluoromethyl-substituted pyrrolidine intermediate?

  • Methodological Answer :
  • Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) for C–F bond activation in trifluoromethylation reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve fluorinated intermediate solubility.
  • Temperature Control : Low temperatures (−20°C to 0°C) mitigate side reactions during ring closure.
  • In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes or receptors. Focus on the trifluoromethyl group’s hydrophobic interactions and the propanoic acid’s hydrogen-bonding potential.
  • MD Simulations : Simulate dynamics over 100+ ns to assess binding stability. Validate with experimental IC₅₀ or Ki values from enzyme inhibition assays .

Q. What strategies mitigate the instability of the trifluoromethyl group during propanoic acid formation?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the CF₃ group with silanes or esters during acidic/basic conditions.
  • Alternative Reaction Pathways : Use mild reagents (e.g., TEMPO for oxidations) to avoid harsh acids/bases.
  • Post-Synthesis Stabilization : Lyophilize the final product and store under inert gas (argon) to prevent hydrolysis .

Biological and Mechanistic Questions

Q. How should in vitro assays be designed to evaluate this compound’s bioactivity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with known interactions with fluorinated pyrrolidines (e.g., kinases, GPCRs).
  • Assay Conditions : Use fluorogenic substrates (e.g., AMC-linked peptides) for real-time activity monitoring. Include controls for non-specific binding (e.g., bovine serum albumin).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Analyze EC₅₀/IC₅₀ using nonlinear regression (GraphPad Prism) .

Q. What structural modifications could improve metabolic stability without compromising activity?

  • Methodological Answer :
  • Isosteric Replacement : Substitute the methoxy group with a bioisostere like ethoxy or cyclopropyloxy.
  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to the carbonyl) with deuterium to slow CYP450-mediated metabolism.
  • Prodrug Design : Mask the propanoic acid as an ester to enhance permeability, with enzymatic cleavage in target tissues .

Data Analysis and Reproducibility

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting.
  • Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine).
  • Batch Effect Correction : Normalize data for variables like cell passage number or reagent lot .

Q. What computational tools validate the compound’s synthetic feasibility and retrosynthetic pathways?

  • Methodological Answer :
  • Retrosynthesis Software : Use AI-driven platforms (e.g., Chematica) to generate pathways prioritizing fluorinated building blocks.
  • Reaction Prediction : Tools like Reaxys or SciFinder identify analogous reactions for trifluoromethyl-pyrrolidine synthesis. Validate with small-scale pilot reactions .

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